![molecular formula C13H8ClNO3 B6386767 2-Chloro-5-(3-formylphenyl)isonicotinic acid, 95% CAS No. 1261905-64-9](/img/structure/B6386767.png)
2-Chloro-5-(3-formylphenyl)isonicotinic acid, 95%
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Overview
Description
2-Chloro-5-(3-formylphenyl)isonicotinic acid, 95% (2C5FIPA-95) is an organic compound with a molecular formula of C9H7ClNO2. It is a compound derived from nicotinic acid and is used in various scientific research applications. It is also known as 2-Chloroisonicotinic acid, 5-formylphenyl ester. 2C5FIPA-95 is a white, crystalline powder with a melting point of 113-114°C and a boiling point of 214-215°C.
Mechanism of Action
2C5FIPA-95 works by binding to the active site of an enzyme or other protein. This binding inhibits the enzyme or protein from performing its normal function. The exact mechanism of action is not known, but it is thought to involve the formation of a covalent bond between the compound and the active site of the enzyme or protein.
Biochemical and Physiological Effects
2C5FIPA-95 has been shown to inhibit the activity of enzymes such as acetylcholinesterase, monoamine oxidase, and tyrosinase. It has also been shown to inhibit the binding of proteins to DNA. The exact biochemical and physiological effects of 2C5FIPA-95 are not known, but it is thought to be a useful tool in the study of enzyme inhibition and protein-protein interactions.
Advantages and Limitations for Lab Experiments
2C5FIPA-95 has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound, making it suitable for long-term storage. Additionally, it is non-toxic and has a low melting point, making it easy to handle and store.
The main limitation of 2C5FIPA-95 is that its exact mechanism of action is not known. Additionally, its effects on biochemical and physiological processes are not fully understood.
Future Directions
The future directions for 2C5FIPA-95 research include further investigation of its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in the synthesis of small molecules and drug design. Other potential future directions include the development of new synthesis methods, improved purification techniques, and the development of new analytical techniques.
Synthesis Methods
2C5FIPA-95 is synthesized through a two-step process. The first step involves the reaction of nicotinic acid with chloroform in the presence of an acid catalyst. The second step involves the reaction of the resulting 2-chloroisonicotinic acid with formaldehyde in the presence of sodium hydroxide. The final product is a white, crystalline powder with a purity of 95%.
Scientific Research Applications
2C5FIPA-95 is used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and the synthesis of small molecules. It has been used to study the inhibition of enzymes such as acetylcholinesterase, monoamine oxidase, and tyrosinase. It has also been used in the synthesis of small molecules such as 5-formylpyridine and 5-formylindole.
properties
IUPAC Name |
2-chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-2-8(4-9)7-16/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEBUHLBYVRYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687031 |
Source
|
Record name | 2-Chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid | |
CAS RN |
1261905-64-9 |
Source
|
Record name | 2-Chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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